Methyl 4-chloro-3-isopropylbenzoate
Overview
Description
Methyl 4-chloro-3-isopropylbenzoate is an organic compound with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol . It is a derivative of benzoic acid, specifically a methyl ester, and features a chlorine atom and an isopropyl group attached to the benzene ring. This compound is often used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-3-isopropylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-chloro-3-isopropylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-isopropylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Formation of 4-azido-3-isopropylbenzoate or 4-thio-3-isopropylbenzoate.
Reduction: Formation of 4-chloro-3-isopropylbenzyl alcohol.
Oxidation: Formation of 4-chloro-3-isopropylbenzoic acid.
Scientific Research Applications
Methyl 4-chloro-3-isopropylbenzoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Used in the production of agrochemicals, dyes, and polymers due to its reactivity and stability.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-isopropylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor, interacting with enzymes or receptors. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering enzyme activity through competitive or non-competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chlorobenzoate: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
Methyl 3-isopropylbenzoate: Lacks the chlorine atom, affecting its reactivity in nucleophilic substitution reactions.
Methyl 4-chloro-3-methylbenzoate: Features a methyl group instead of an isopropyl group, influencing its physical properties and reactivity.
Uniqueness
Methyl 4-chloro-3-isopropylbenzoate is unique due to the presence of both a chlorine atom and an isopropyl group on the benzene ring. This combination of substituents imparts distinct steric and electronic effects, influencing its reactivity and making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 4-chloro-3-propan-2-ylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7(2)9-6-8(11(13)14-3)4-5-10(9)12/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELQFDOQTGGERT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201206192 | |
Record name | Benzoic acid, 4-chloro-3-(1-methylethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201206192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1809168-66-8 | |
Record name | Benzoic acid, 4-chloro-3-(1-methylethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1809168-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-chloro-3-(1-methylethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201206192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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